6-Pyridin-3-ylnaphthalen-2-ol
Overview
Description
6-Pyridin-3-ylnaphthalen-2-ol is an organic compound that features a naphthalene ring substituted with a pyridine ring and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Pyridin-3-ylnaphthalen-2-ol typically involves the coupling of a naphthalene derivative with a pyridine derivative. One common method is the cross-coupling reaction using palladium catalysts. For example, the Suzuki-Miyaura coupling reaction can be employed, where a naphthalene boronic acid reacts with a pyridine halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Pyridin-3-ylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the naphthalene and pyridine rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield naphthaldehyde or naphthoquinone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
6-Pyridin-3-ylnaphthalen-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 6-Pyridin-3-ylnaphthalen-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group and the nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridin-3-ylnaphthalen-1-ol
- 4-Pyridin-3-ylnaphthalen-2-ol
- 6-Pyridin-2-ylnaphthalen-2-ol
Uniqueness
6-Pyridin-3-ylnaphthalen-2-ol is unique due to the specific positioning of the pyridine ring and hydroxyl group on the naphthalene scaffold. This arrangement can influence its electronic properties, reactivity, and binding interactions, making it distinct from other similar compounds .
Properties
IUPAC Name |
6-pyridin-3-ylnaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-6-5-11-8-12(3-4-13(11)9-15)14-2-1-7-16-10-14/h1-10,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXMZUQFVFTPDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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